Cathepsin B Inhibitor III
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Overview
Description
Cathepsin B Inhibitor III is a synthetic compound designed to inhibit the activity of cathepsin B, a cysteine protease enzyme found in lysosomes. Cathepsin B plays a crucial role in various physiological processes, including protein degradation, apoptosis, and immune responses. Overexpression of cathepsin B has been linked to several pathological conditions, such as cancer, Alzheimer’s disease, and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cathepsin B Inhibitor III typically involves a multistep process that includes the formation of key intermediates followed by their functionalization. One common synthetic route involves the use of a multicomponent reaction to form the core structure, followed by specific modifications to introduce functional groups that enhance inhibitory activity . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography . The industrial process also focuses on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Cathepsin B Inhibitor III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, enhancing or diminishing inhibitory activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, tailoring the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit different levels of inhibitory activity and selectivity towards cathepsin B .
Scientific Research Applications
Cathepsin B Inhibitor III has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of cathepsin B and related enzymes.
Biology: Helps in understanding the role of cathepsin B in cellular processes such as apoptosis and autophagy
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, Alzheimer’s disease, and inflammatory conditions
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting cathepsin B
Mechanism of Action
Cathepsin B Inhibitor III exerts its effects by binding to the active site of cathepsin B, thereby preventing the enzyme from interacting with its natural substrates. This inhibition disrupts the proteolytic activity of cathepsin B, leading to reduced degradation of proteins and peptides within lysosomes . The molecular targets and pathways involved include the inhibition of amyloid precursor protein breakdown, which is relevant in Alzheimer’s disease, and the suppression of tumor metastasis in cancer .
Comparison with Similar Compounds
Cathepsin B Inhibitor III can be compared with other cathepsin inhibitors such as:
Cathepsin L Inhibitor: Selective for cathepsin L, used in similar research applications but with different specificity.
Cathepsin H Inhibitor: Targets cathepsin H, another member of the cysteine protease family.
Epoxysuccinyl Peptide CA-074: A highly selective inhibitor of cathepsin B, often used as a reference compound in studies.
This compound is unique due to its specific modifications that enhance its selectivity and potency towards cathepsin B, making it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
(2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZGJKSEBRELAS-PEDHHIEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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